5-Acetamido-2-bromobenzoate
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Overview
Description
5-Acetamido-2-bromobenzoate is an organic compound with the molecular formula C9H7BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom and the hydrogen atom at the 5-position is replaced by an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-bromobenzoate typically involves the bromination of 2-acetamidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-5-acetamidobenzoate or 2-thio-5-acetamidobenzoate.
Oxidation: Formation of 2-nitro-5-acetamidobenzoate or 2-hydroxy-5-acetamidobenzoate.
Reduction: Formation of 2-amino-5-acetamidobenzoate.
Scientific Research Applications
5-Acetamido-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-acetamido-2-bromobenzoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-bromobenzoic acid
- Methyl 2-acetamido-5-bromobenzoate
- 5-Acetamido-2-hydroxybenzoate
Comparison
5-Acetamido-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For example, the presence of the bromine atom at the 2-position can influence the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H7BrNO3- |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-acetamido-2-bromobenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
JUWQEPVNDAKOQG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)[O-] |
Origin of Product |
United States |
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